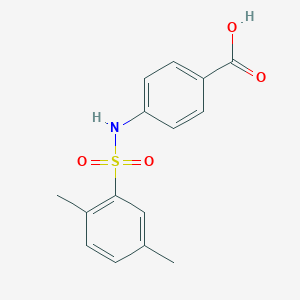

4-(2,5-Dimethyl-benzenesulfonylamino)-benzoic acid

Description

Properties

IUPAC Name |

4-[(2,5-dimethylphenyl)sulfonylamino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO4S/c1-10-3-4-11(2)14(9-10)21(19,20)16-13-7-5-12(6-8-13)15(17)18/h3-9,16H,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGFQTAXIYWVXQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20359648 | |

| Record name | 4-[(2,5-Dimethylbenzene-1-sulfonyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20359648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126146-01-8 | |

| Record name | 4-[(2,5-Dimethylbenzene-1-sulfonyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20359648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(2,5-Dimethyl-benzenesulfonylamino)-benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis of 4-(2,5-Dimethyl-benzenesulfonylamino)-benzoic acid, a molecule of interest in medicinal chemistry and drug development. This document outlines the reaction pathway, provides a comprehensive experimental protocol, and summarizes key quantitative data to facilitate its synthesis in a laboratory setting.

Synthetic Pathway

The synthesis of this compound is achieved through a nucleophilic substitution reaction. The primary amino group of 4-aminobenzoic acid acts as a nucleophile, attacking the electrophilic sulfur atom of 2,5-dimethylbenzenesulfonyl chloride. This reaction forms a stable sulfonamide bond, yielding the desired product. The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.

Caption: Synthetic workflow for this compound.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

Materials:

-

4-Aminobenzoic acid

-

2,5-Dimethylbenzenesulfonyl chloride

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Hydrochloric acid (1 M)

-

Water (distilled or deionized)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate

-

Ethanol (for recrystallization)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

Separatory funnel

-

Büchner funnel and filter flask

-

Rotary evaporator

-

Melting point apparatus

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-aminobenzoic acid (1.0 equivalent) in anhydrous dichloromethane.

-

Addition of Base: Cool the solution to 0°C using an ice bath. To the stirred solution, add pyridine (1.2 equivalents) dropwise.

-

Addition of Sulfonyl Chloride: Dissolve 2,5-dimethylbenzenesulfonyl chloride (1.1 equivalents) in a minimal amount of anhydrous dichloromethane and add it to a dropping funnel. Add the sulfonyl chloride solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, quench the reaction by adding 1 M hydrochloric acid.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1 M hydrochloric acid, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product is purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure this compound as a solid.

-

Characterization: The final product should be characterized by determining its melting point and by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity.

Data Presentation

The following table summarizes the key quantitative data for the starting materials and the final product.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Role in Reaction | Key Physical Data (Expected) |

| 4-Aminobenzoic acid | 150-13-0 | C₇H₇NO₂ | 137.14 | Starting Material (Nucleophile) | M.P.: 187-189 °C |

| 2,5-Dimethylbenzenesulfonyl chloride | 6331-50-6 | C₈H₉ClO₂S | 204.67 | Starting Material (Electrophile) | M.P.: 49-51 °C |

| This compound | 126144-33-8 | C₁₅H₁₅NO₄S | 305.35 | Final Product | M.P.: >250 °C (decomposes) |

Mandatory Visualizations

Caption: Detailed experimental workflow for the synthesis of the target molecule.

An In-depth Technical Guide to the Physicochemical Properties of 4-(2,5-Dimethyl-benzenesulfonylamino)-benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2,5-Dimethyl-benzenesulfonylamino)-benzoic acid is a sulfonamide derivative of benzoic acid. This class of compounds is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by both sulfonamides and benzoic acid derivatives. The physicochemical properties of this compound are fundamental to understanding its behavior in chemical and biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential therapeutic applications and formulation development. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a logical workflow for its synthesis.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These parameters are crucial for predicting its behavior in various experimental and biological settings.

| Property | Value | Reference(s) |

| IUPAC Name | 4-[(2,5-dimethylphenyl)sulfonylamino]benzoic acid | |

| CAS Number | 126146-01-8 | [1] |

| Molecular Formula | C₁₅H₁₅NO₄S | [1] |

| Molecular Weight | 305.35 g/mol | [1] |

| Appearance | Solid (predicted) | |

| Melting Point | Not experimentally determined. | |

| Boiling Point | 513.2 °C at 760 mmHg (Predicted) | |

| Density | 1.365 g/cm³ (Predicted) | |

| Solubility | Poorly soluble in water (predicted). Soluble in many organic solvents (predicted based on structure). | [2] |

| pKa | Not experimentally determined. | |

| logP (XLogP3) | 3.956 (Calculated) | |

| Flash Point | 264.2 °C (Predicted) | |

| Vapor Pressure | 2.33E-11 mmHg at 25°C (Predicted) | |

| Polar Surface Area (PSA) | 91.85 Ų |

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are outlined below. These protocols are based on standard laboratory techniques for organic compounds.

Melting Point Determination

The melting point of a solid is a measure of its purity and can be used for identification.

Figure 1: Workflow for Melting Point Determination.

Solubility Determination

Understanding the solubility of a compound in various solvents is critical for reaction setup, purification, and formulation.

Figure 2: Workflow for Solubility Determination.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For this compound, both the carboxylic acid and the sulfonamide proton can exhibit acidic properties.

Figure 3: Workflow for pKa Determination via Potentiometric Titration.

LogP Determination (Shake-Flask Method)

The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key predictor of its ADME properties.

References

Technical Guide: 4-(2,5-Dimethyl-benzenesulfonylamino)-benzoic acid (CAS No. 126146-01-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2,5-Dimethyl-benzenesulfonylamino)-benzoic acid is a chemical compound with the CAS number 126146-01-8.[1] This technical guide provides a summary of the available information on this molecule, including its chemical and physical properties, safety data, and a generalized experimental protocol for its synthesis based on related compounds. Due to the limited publicly available data on this specific molecule, this guide also presents a hypothetical experimental workflow for its biological evaluation, drawing upon methodologies used for structurally similar benzoic acid derivatives.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 126146-01-8 | [1] |

| Molecular Formula | C₁₅H₁₅NO₄S | [1] |

| Molecular Weight | 305.35 g/mol | [1] |

| Purity | 96% (typical) | [1] |

Safety Information

The following safety information is derived from available Safety Data Sheets (SDS) for similar chemical compounds. It is essential to handle this compound with appropriate laboratory precautions.

-

Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.

-

Precautionary Statements:

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Wash skin thoroughly after handling.

-

Wear protective gloves/protective clothing/eye protection/face protection.

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Store in a well-ventilated place. Keep container tightly closed.

-

Experimental Protocols

Generalized Synthesis Protocol

Reaction Scheme:

Caption: Generalized synthetic pathway for this compound.

Materials:

-

4-Aminobenzoic acid

-

2,5-Dimethylbenzenesulfonyl chloride

-

Pyridine (or another suitable base, e.g., triethylamine)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for recrystallization (e.g., ethanol/water, ethyl acetate/hexanes)

Procedure:

-

In a round-bottom flask, dissolve 4-aminobenzoic acid in a suitable solvent such as dichloromethane.

-

Add a base, such as pyridine, to the solution to act as an acid scavenger.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of 2,5-dimethylbenzenesulfonyl chloride in the same solvent to the cooled mixture with stirring.

-

Allow the reaction to warm to room temperature and stir for several hours until completion, monitoring by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with 1 M HCl to remove excess base.

-

Separate the organic layer and wash it with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system to yield pure this compound.

Hypothetical Biological Screening Workflow

Given the structural motifs present in this compound, a hypothetical screening cascade can be proposed to explore its potential biological activities. Benzoic acid derivatives are known to exhibit a wide range of biological effects.

Caption: A hypothetical workflow for the biological evaluation of the target compound.

Potential Assays:

-

Enzyme Inhibition Assays: Based on the sulfonamide moiety, the compound could be screened against various enzymes, such as carbonic anhydrases or kinases.

-

Receptor Binding Assays: The benzoic acid group suggests potential interactions with nuclear hormone receptors or other receptor families.

-

Antimicrobial Assays: Sulfonamide-containing compounds have a history as antimicrobial agents; thus, screening against a panel of bacteria and fungi could be warranted.

-

Anti-inflammatory Assays: Benzoic acid derivatives are known to possess anti-inflammatory properties. Cellular assays measuring the production of inflammatory mediators (e.g., cytokines, prostaglandins) in response to a stimulus could be employed.

Conclusion

This compound is a defined chemical entity with limited publicly available data. This guide has summarized the known properties and provided a framework for its synthesis and potential biological evaluation based on established chemical principles and the activities of structurally related molecules. Further research is required to fully characterize the chemical, physical, and biological properties of this compound. Researchers and drug development professionals are encouraged to use this guide as a starting point for their investigations, while exercising due caution and appropriate experimental design.

References

Spectroscopic and Synthetic Profile of 4-(2,5-Dimethyl-benzenesulfonylamino)-benzoic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of the compound 4-(2,5-Dimethyl-benzenesulfonylamino)-benzoic acid (CAS No. 126146-01-8). While direct experimental spectroscopic data for this specific molecule is not extensively available in peer-reviewed literature, this document compiles predicted spectroscopic data based on the analysis of structurally similar compounds. Furthermore, a detailed, generalized experimental protocol for its synthesis is presented, derived from established methods for the preparation of N-arylsulfonyl-4-aminobenzoic acids. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and related molecular entities.

Compound Identification

| Parameter | Value |

| Compound Name | This compound |

| CAS Number | 126146-01-8[1][2][3] |

| Molecular Formula | C₁₅H₁₅NO₄S[1][3] |

| Molecular Weight | 305.35 g/mol [1][3] |

| Chemical Structure |  |

Predicted Spectroscopic Data

Disclaimer: The following spectroscopic data are predicted based on the analysis of structurally related compounds and have not been confirmed by direct experimental measurement of this compound.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum in DMSO-d₆ is expected to show characteristic signals for the aromatic protons of both the benzoic acid and the dimethyl-benzenesulfonyl moieties, as well as the acidic protons of the carboxylic acid and the sulfonamide groups.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.90 | singlet | 1H | -COOH |

| ~10.50 | singlet | 1H | -SO₂NH- |

| ~7.90 | doublet | 2H | Aromatic CH (ortho to -COOH) |

| ~7.70 | singlet | 1H | Aromatic CH (benzenesulfonyl) |

| ~7.40 | doublet | 1H | Aromatic CH (benzenesulfonyl) |

| ~7.30 | doublet | 2H | Aromatic CH (ortho to -SO₂NH-) |

| ~7.20 | doublet | 1H | Aromatic CH (benzenesulfonyl) |

| ~2.50 | singlet | 3H | Ar-CH₃ |

| ~2.30 | singlet | 3H | Ar-CH₃ |

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum in DMSO-d₆ would display distinct signals for the carbonyl carbon, the aromatic carbons, and the methyl carbons.

| Chemical Shift (δ) ppm | Assignment |

| ~167.0 | C=O (Carboxylic Acid) |

| ~143.0 | Aromatic C (quaternary, attached to -SO₂NH-) |

| ~139.0 | Aromatic C (quaternary, attached to -SO₂) |

| ~136.0 | Aromatic C (quaternary, attached to -CH₃) |

| ~135.0 | Aromatic C (quaternary, attached to -CH₃) |

| ~132.0 | Aromatic CH |

| ~131.0 | Aromatic CH |

| ~130.0 | Aromatic C (quaternary, attached to -COOH) |

| ~128.0 | Aromatic CH |

| ~120.0 | Aromatic CH |

| ~118.0 | Aromatic CH |

| ~21.0 | Ar-CH₃ |

| ~19.0 | Ar-CH₃ |

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum is expected to show characteristic absorption bands for the O-H, N-H, C=O, S=O, and C-N functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (carboxylic acid, H-bonded) |

| ~3250 | Medium | N-H stretch (sulfonamide) |

| ~1700 | Strong | C=O stretch (carboxylic acid) |

| ~1600, ~1480 | Medium | C=C stretch (aromatic) |

| ~1340, ~1160 | Strong | Asymmetric and symmetric SO₂ stretch |

| ~1250 | Medium | C-O stretch |

| ~900 | Medium | O-H bend (out-of-plane) |

Predicted Mass Spectrometry Data

The mass spectrum would likely show the molecular ion peak and characteristic fragmentation patterns.

| m/z | Interpretation |

| 305.07 | [M]⁺, Molecular Ion |

| 288.07 | [M - OH]⁺ |

| 260.07 | [M - COOH]⁺ |

| 155.04 | [CH₃)₂C₆H₃SO₂]⁺ |

| 120.04 | [HOOC-C₆H₄-NH]⁺ |

Experimental Protocols

Disclaimer: The following is a generalized experimental protocol for the synthesis of this compound. This protocol is based on established methods for the synthesis of analogous compounds and has not been specifically optimized for this target molecule.

Synthesis of this compound

This synthesis involves the reaction of 4-aminobenzoic acid with 2,5-dimethylbenzenesulfonyl chloride in the presence of a base.

Materials:

-

4-Aminobenzoic acid

-

2,5-Dimethylbenzenesulfonyl chloride

-

Pyridine or another suitable base (e.g., triethylamine)

-

Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Hydrochloric acid (HCl), 1M solution

-

Distilled water

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)

Procedure:

-

In a round-bottom flask, dissolve 4-aminobenzoic acid (1 equivalent) in the anhydrous solvent.

-

Add the base (e.g., pyridine, 2-3 equivalents) to the solution and stir at room temperature.

-

Slowly add a solution of 2,5-dimethylbenzenesulfonyl chloride (1.1 equivalents) in the same anhydrous solvent to the reaction mixture.

-

Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, remove the solvent under reduced pressure.

-

To the residue, add 1M HCl to protonate the carboxylate and precipitate the product.

-

Collect the solid precipitate by vacuum filtration and wash with cold distilled water.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Dry the purified product under vacuum to yield this compound as a solid.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Prepare a ~5-10 mg sample of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

-

Process the data to determine chemical shifts, coupling constants, and integration.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Prepare a solid sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

-

Analyze the sample using a suitable ionization technique such as Electrospray Ionization (ESI) or Electron Impact (EI) to determine the mass-to-charge ratio of the molecular ion and its fragments.

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Caption: Workflow for the synthesis and spectroscopic characterization of the target compound.

References

The Diverse Biological Landscape of Benzenesulfonylamino Benzoic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted biological activities of benzenesulfonylamino benzoic acid derivatives, a class of compounds demonstrating significant therapeutic potential. Possessing a versatile scaffold, these molecules have been extensively investigated for their anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties. This document provides a comprehensive overview of their synthesis, mechanisms of action, and structure-activity relationships, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

Core Biological Activities and Therapeutic Potential

Benzenesulfonylamino benzoic acid derivatives have emerged as privileged structures in medicinal chemistry due to their ability to interact with a variety of biological targets. The core structure, featuring a benzenesulfonamide moiety linked to a benzoic acid, provides a unique combination of functionalities that can be readily modified to optimize potency and selectivity.

Anticancer Activity

A significant body of research has highlighted the potential of these derivatives as anticancer agents.[1] One of the primary mechanisms underlying their antitumor effect is the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoform CA IX.[2] CA IX is overexpressed in many hypoxic tumors and plays a crucial role in tumor cell survival and proliferation by regulating intracellular and extracellular pH. By inhibiting CA IX, benzenesulfonylamino benzoic acid derivatives can disrupt tumor acidosis, leading to apoptosis and inhibition of tumor growth.[2][3]

Antimicrobial Activity

The antimicrobial properties of these compounds are also noteworthy.[2] The inhibition of bacterial carbonic anhydrases has been reported to interfere with microbial growth.[2] Furthermore, some derivatives have demonstrated potent activity against both Gram-positive and Gram-negative bacteria, as well as antifungal and anti-biofilm effects.[2][4][5] The presence of specific substituents on the aromatic rings can significantly influence the antimicrobial spectrum and potency.[2][4]

Enzyme Inhibition

Beyond carbonic anhydrases, benzenesulfonylamino benzoic acid derivatives have been shown to inhibit other key enzymes implicated in various diseases.[6] For instance, certain derivatives have been identified as inhibitors of acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine, making them potential therapeutic agents for Alzheimer's disease.[7][8] Their ability to act as multi-target inhibitors, simultaneously modulating different pathways, is a promising strategy for treating complex diseases.[7]

Anti-inflammatory Activity

The anti-inflammatory potential of this class of compounds has also been explored.[9] Some derivatives have demonstrated potent anti-inflammatory and analgesic activities, comparable to standard drugs like aspirin and phenylbutazone.[9] This activity is often linked to the inhibition of enzymes involved in the inflammatory cascade.

Quantitative Data Summary

The biological activity of benzenesulfonylamino benzoic acid derivatives is highly dependent on their substitution patterns. The following tables summarize key quantitative data from various studies to facilitate comparison.

Table 1: Anticancer Activity (IC50 values in µM)

| Compound | Cell Line | IC50 (µM) | Reference |

| Derivative 4e | MDA-MB-231 | 15.34 | [2] |

| Derivative 4g | MDA-MB-231 | 21.78 | [2] |

| Derivative 4h | MDA-MB-231 | 18.92 | [2] |

| Bexarotene | MCF-7 | 15.6 | [10] |

| Compound 14 | HCT-116 | 18.7 | [10] |

Table 2: Antimicrobial Activity (MIC values in µg/mL)

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Amoxicillin-p-nitrobenzoic acid (6d) | Methicillin-resistant S. aureus (MRSA) | 64 | [11] |

| Amoxicillin (Reference) | Methicillin-resistant S. aureus (MRSA) | 128 | [11] |

| Benzoic Acid | Escherichia coli O157:H7 | 1000 | [12] |

| 2-Hydroxybenzoic Acid | Escherichia coli O157:H7 | 1000 | [12] |

Table 3: Carbonic Anhydrase Inhibition (Kᵢ values in nM)

| Compound | Isoform | Kᵢ (nM) | Reference |

| Derivative 13a | hCA II | 7.6 | [13] |

| Tetrahydroisoquinolynyl-benzoic acid derivative | hCA I | 33.00 ± 0.29 | [8] |

| Tetrahydroisoquinolynyl-benzoic acid derivative | hCA II | 18.78 ± 0.09 | [8] |

Table 4: Acetylcholinesterase Inhibition (Kᵢ values in nM)

| Compound | Kᵢ (nM) | Reference | |---|---|---|---| | Tetrahydroisoquinolynyl-benzoic acid derivative | 13.62 ± 0.21 |[8] | | Derivative 6e | 18.78 ± 0.09 |[7] | | Derivative 6f | 13.62 ± 0.21 |[7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections outline the key experimental protocols for the synthesis and biological evaluation of benzenesulfonylamino benzoic acid derivatives.

General Synthesis Protocol

The synthesis of N-substituted 4-sulfamoylbenzoic acid derivatives, a common scaffold, typically involves a two-step process.[6]

-

Sulfonamide Formation: Methyl 4-(chlorosulfonyl)benzoate is reacted with a primary or secondary amine in the presence of a base like pyridine or triethylamine (TEA). This reaction forms the sulfonamide bond.

-

Ester Hydrolysis: The resulting methyl ester is then hydrolyzed, typically using a base such as sodium hydroxide, to yield the final carboxylic acid derivative.

A representative synthesis of a benzenesulfonamide derivative is as follows: Creamy solid: yield, 84%; m.p. 326 ± 2 °C; IR (KBr) νmax: 3313, 3284 (NH2), 3201 (NH), 2978 (CH aliph.), 1678 (C=O) cm−1, 1H-NMR (DMSO-d6) δ: 7.02 (d, J = 8.0 Hz, 1H, Ar-H), 7.35 (s, 1H, CH), 7.42–7.64 (m, 5H, Ar-H), 7.68 (d, J = 8.0 Hz, 2H, Ar-H), 7.83 (d, J = 8.0 Hz, 1H, Ar-H), 8.00 (s, 2H, NH2), 12.35 (s, 1H, NH) ppm.[2]

Anticancer Activity Assays

MTT Assay: This colorimetric assay is used to assess cell viability.

-

Seed cancer cells in a 96-well plate and incubate.

-

Treat the cells with various concentrations of the test compounds and incubate for a specified period.

-

Add MTT solution to each well and incubate to allow the formation of formazan crystals.

-

Dissolve the formazan crystals with a solubilizing agent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.[10]

Cellular Uptake Assay:

-

Treat cancer cells (e.g., MDA-MB-231) with the test compounds.

-

After incubation, wash the cells to remove any unbound compound.

-

Lyse the cells and analyze the lysate using High-Performance Liquid Chromatography (HPLC) to quantify the intracellular concentration of the compound.[2]

Antimicrobial Activity Assays

Tube Dilution Method: This method is used to determine the Minimum Inhibitory Concentration (MIC).

-

Prepare serial dilutions of the test compounds in a suitable broth medium (e.g., Nutrient Broth for bacteria, Sabouraud Dextrose Broth for fungi).[4]

-

Inoculate each dilution with a standardized suspension of the target microorganism.

-

Incubate the tubes under appropriate conditions.

-

The MIC is the lowest concentration of the compound that shows no visible growth of the microorganism.[4]

Anti-biofilm Activity Assay:

-

Grow bacterial biofilms in 96-well plates.

-

Treat the biofilms with different concentrations of the test compounds.

-

After incubation, wash the plates to remove non-adherent bacteria.

-

Stain the remaining biofilm with a dye such as crystal violet.

-

Solubilize the dye and measure the absorbance to quantify the biofilm biomass.[2]

Enzyme Inhibition Assays

Carbonic Anhydrase Inhibition Assay:

-

This assay measures the inhibition of the esterase activity of CA using p-nitrophenyl acetate (p-NPA) as a substrate.[8]

-

Pre-incubate the enzyme with various concentrations of the inhibitor.

-

Initiate the reaction by adding the substrate.

-

Monitor the formation of p-nitrophenol by measuring the increase in absorbance at a specific wavelength.

-

Calculate the IC50 and Kᵢ values from the inhibition data.[8]

Acetylcholinesterase Inhibition Assay (Ellman's Method):

-

This spectrophotometric method uses acetylthiocholine iodide as the substrate and 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) as the chromogen.

-

The enzyme hydrolyzes the substrate to thiocholine, which reacts with DTNB to produce a yellow-colored anion.

-

The rate of color formation is measured spectrophotometrically in the presence and absence of the inhibitor.

-

Calculate the percentage of inhibition and subsequently the IC50 value.

Visualizing the Science: Diagrams and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

Caption: A generalized workflow for the synthesis of benzenesulfonylamino benzoic acid derivatives.

Caption: The role of CA IX in tumor acidosis and its inhibition by benzenesulfonylamino benzoic acid derivatives.

Caption: A typical workflow for screening the antimicrobial activity of novel compounds.

References

- 1. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]

- 5. Benzoic acid derivatives as potent antibiofilm agents against Klebsiella pneumoniae biofilm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. preprints.org [preprints.org]

- 11. Synthesis and antimicrobial activity of the hybrid molecules between amoxicillin and derivatives of benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Novel benzenesulfonamides aryl and arylsulfone conjugates adopting tail/dual tail approaches: Synthesis, carbonic anhydrase inhibitory activity and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery of Novel Sulfonamide-Containing Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The sulfonamide functional group, -S(=O)₂-NR₂R₃, has been a cornerstone of medicinal chemistry for decades, leading to the development of a wide array of therapeutic agents.[1][2] Initially recognized for their antibacterial properties, the versatility of the sulfonamide scaffold has since been exploited to design potent and selective inhibitors for various other biological targets.[3][4] This technical guide provides an in-depth overview of recent discoveries in novel sulfonamide-containing compounds, focusing on their synthesis, biological evaluation, and mechanisms of action, with a particular emphasis on their anticancer and enzyme inhibitory activities.

Core Principles of Sulfonamide Drug Discovery

The enduring appeal of the sulfonamide moiety in drug discovery stems from its unique physicochemical properties. It can act as a hydrogen bond donor and acceptor, and its tetrahedral geometry allows it to bind to enzyme active sites with high affinity and specificity.[5] Furthermore, the synthetic tractability of sulfonamides permits the generation of large, diverse chemical libraries for screening and optimization.[6][7]

Modern sulfonamide research has expanded far beyond its original antibacterial focus, with new compounds being developed as anticancer, anti-inflammatory, antiviral, and antidiabetic agents.[8][9][10] A significant area of investigation involves the targeting of specific enzymes, such as carbonic anhydrases, tyrosine kinases, and matrix metalloproteinases, which are often dysregulated in disease states.[8][11]

Novel Sulfonamide Compounds as Anticancer Agents

A host of structurally novel sulfonamide derivatives have demonstrated significant antitumor activity both in vitro and in vivo.[1][12] These compounds exert their effects through various mechanisms, including the inhibition of enzymes crucial for tumor growth and survival, cell cycle arrest, and the disruption of microtubule assembly.[12]

Targeting Carbonic Anhydrases

Carbonic anhydrases (CAs) are a family of metalloenzymes that play a critical role in pH regulation.[13] Certain isoforms, particularly CA IX and CA XII, are overexpressed in hypoxic tumors and contribute to the acidic tumor microenvironment, promoting cancer cell proliferation and invasion.[13][14] Sulfonamides are potent inhibitors of CAs, and numerous novel derivatives have been designed to selectively target these tumor-associated isoforms.[11][13]

Table 1: Inhibitory Activity of Novel Sulfonamides against Carbonic Anhydrase Isoforms

| Compound | Target Isoform | Kᵢ (nM) | Reference |

| H2b | hCA I | 9.5 | [14] |

| H2c | hCA I | 18 | [14] |

| H3 | hCA I | 11.2 | [14] |

| H4 | hCA I | 15.4 | [14] |

| Compound 15 | hCA II | 3.3 | [5] |

| Compound 10a | hCA II | 8.2 | [5] |

| Compound 10d | hCA II | 10.5 | [5] |

| 5a | hCA IX | 4975 | [14] |

| 5b | hCA IX | 4860 | [14] |

VEGFR-2 Inhibition

Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. Several sulfonamide-containing compounds have been developed as potent VEGFR-2 inhibitors.[15]

Table 2: Antiproliferative and VEGFR-2 Inhibitory Activities of Novel Sulfonamides

| Compound | Cell Line | GI₅₀ (µM) | VEGFR-2 IC₅₀ (µM) | Reference |

| Compound 3a | MCF-7 | 0.29 | 0.21 | [15] |

| Compound 6 | MCF-7 | 0.41 | 0.12 | [15] |

| Compound 15 | MCF-7 | 0.35 | 0.0787 | [15] |

Novel Sulfonamide Compounds as Antimicrobial Agents

While the emergence of antibiotic resistance has limited the use of older sulfa drugs, the development of novel sulfonamide derivatives continues to be an active area of research.[][17][18][19] These newer compounds often feature modifications to the core sulfanilamide structure, such as the incorporation of heterocyclic rings, to enhance their potency and broaden their spectrum of activity.[6][20][21]

The primary mechanism of action for antibacterial sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[21][22]

Table 3: Antimicrobial Activity of Novel Sulfonamide Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |

| Compound 5a | E. coli | 28 ± 0.53 | 125 | [23] |

| Compound 9a | E. coli | 18 ± 0.91 | 125 | [23] |

| Compound 7 | S. aureus | - | - | [20] |

| Compound 5 | S. aureus | - | - | [20] |

| Compound 16 | S. aureus | - | - | [20] |

Experimental Protocols

General Synthesis of Novel Sulfonamide Derivatives

The synthesis of novel sulfonamide compounds typically involves the reaction of a substituted sulfonyl chloride with a primary or secondary amine. The following is a generalized protocol.

Experimental Workflow for Sulfonamide Synthesis

Caption: A generalized workflow for the synthesis of novel sulfonamide compounds.

Detailed Methodology:

-

Preparation of the Sulfonyl Chloride: The appropriate aryl or heteroaryl starting material is reacted with a chlorosulfonating agent, such as chlorosulfonic acid, typically at a reduced temperature (e.g., 0 °C). The reaction mixture is then carefully quenched with ice water to precipitate the sulfonyl chloride.

-

Sulfonamide Formation: The synthesized sulfonyl chloride is dissolved in a suitable solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF). A primary or secondary amine and a base (e.g., pyridine or triethylamine) are added, and the reaction is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: The reaction mixture is washed with an acidic solution (e.g., 1N HCl), water, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the final sulfonamide compound.

In Vitro Carbonic Anhydrase Inhibition Assay

The inhibitory activity of the synthesized sulfonamides against various CA isoforms is determined using a stopped-flow CO₂ hydration assay.

Experimental Workflow for CA Inhibition Assay

Caption: Workflow for determining the inhibitory constant (Kᵢ) against carbonic anhydrase.

Detailed Methodology:

-

An assay solution is prepared containing a buffer (e.g., Tris-HCl), a pH indicator (e.g., phenol red), and the purified CA isoform.

-

The sulfonamide inhibitor, dissolved in a suitable solvent (e.g., DMSO), is added to the assay solution at various concentrations.

-

The enzymatic reaction is initiated by the addition of a CO₂-saturated solution.

-

The change in absorbance due to the hydration of CO₂, which causes a pH change and a corresponding color change of the indicator, is monitored over time using a stopped-flow spectrophotometer.

-

The initial rates of the enzymatic reaction are calculated, and the Kᵢ values are determined by fitting the data to the Michaelis-Menten equation for competitive inhibition.

Antibacterial Susceptibility Testing (Broth Microdilution)

The minimum inhibitory concentration (MIC) of the novel sulfonamides against various bacterial strains is determined using the broth microdilution method.

Experimental Workflow for MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Methodology:

-

Serial dilutions of the sulfonamide compounds are prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton broth).

-

A standardized inoculum of the test bacterium is prepared and added to each well.

-

Positive (no drug) and negative (no bacteria) controls are included on each plate.

-

The plates are incubated at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the sulfonamide that completely inhibits visible bacterial growth.

Signaling Pathways

Dihydropteroate Synthase (DHPS) Pathway (Antibacterial)

Sulfonamides act as competitive inhibitors of DHPS, mimicking the natural substrate, para-aminobenzoic acid (PABA). This inhibition disrupts the folic acid synthesis pathway, which is essential for bacterial DNA and RNA synthesis.

DHPS Inhibition by Sulfonamides

Caption: Mechanism of action of sulfonamides in the bacterial folic acid synthesis pathway.

VEGFR-2 Signaling Pathway (Anticancer/Angiogenesis)

VEGFR-2 is a receptor tyrosine kinase. Upon binding of its ligand, VEGF, the receptor dimerizes and autophosphorylates, initiating a downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival, leading to angiogenesis. Sulfonamide-based inhibitors block the ATP-binding site of the VEGFR-2 kinase domain, thereby preventing its activation.

VEGFR-2 Signaling Inhibition

Caption: Inhibition of the VEGFR-2 signaling pathway by novel sulfonamide compounds.

Conclusion

The sulfonamide scaffold continues to be a highly valuable platform for the discovery of novel therapeutic agents. The ongoing exploration of new chemical space around this versatile functional group, coupled with a deeper understanding of its interactions with various biological targets, promises to deliver a new generation of sulfonamide-based drugs with improved efficacy and safety profiles for a wide range of diseases.

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. openaccesspub.org [openaccesspub.org]

- 3. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 4. scispace.com [scispace.com]

- 5. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tsijournals.com [tsijournals.com]

- 7. Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. portal.fis.tum.de [portal.fis.tum.de]

- 13. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 17. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. uomus.edu.iq [uomus.edu.iq]

- 19. hekint.org [hekint.org]

- 20. SYNTHESIS AND BIOLOGICAL EVALUATION OF SULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. From Sulfa Drugs to New Antibacterial Agents: Advances in Chemical Modification of Approved Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Structure Elucidation of 2,5-Dimethyl-Benzenesulfonylamino Derivatives

For Researchers, Scientists, and Drug Development Professionals

The structural verification of novel chemical entities is a cornerstone of modern drug discovery and development. Among the vast landscape of pharmacologically relevant scaffolds, 2,5-dimethyl-benzenesulfonylamino derivatives represent a significant class of compounds. Their robust chemical nature and versatile biological activities necessitate unambiguous structural characterization. This technical guide provides an in-depth overview of the core analytical methodologies employed in the structure elucidation of these derivatives, complete with experimental protocols and data interpretation.

Core Analytical Techniques for Structure Elucidation

The definitive identification of 2,5-dimethyl-benzenesulfonylamino derivatives relies on a synergistic application of modern spectroscopic and crystallographic techniques. Primarily, Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography are employed to provide a comprehensive understanding of the molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms.

¹H NMR Spectroscopy: Proton NMR provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. Key features in a ¹H NMR spectrum of a 2,5-dimethyl-benzenesulfonylamino derivative include:

-

Aromatic Protons: The protons on the 2,5-dimethylphenyl ring typically appear as a set of signals in the aromatic region (δ 7.0-8.0 ppm). The substitution pattern will influence the multiplicity of these signals.

-

Methyl Protons: The two methyl groups on the benzene ring will each give rise to a singlet, typically in the region of δ 2.0-2.5 ppm.

-

NH Proton: The proton on the sulfonamide nitrogen (SO₂NH) often appears as a broad singlet. Its chemical shift can be highly variable depending on the solvent and concentration.

-

Protons on the 'Amino' Moiety: The chemical shifts and multiplicities of the protons on the group attached to the sulfonylamino nitrogen will be characteristic of that specific group.

¹³C NMR Spectroscopy: Carbon NMR provides information about the different types of carbon atoms in the molecule. For 2,5-dimethyl-benzenesulfonylamino derivatives, characteristic signals include:

-

Aromatic Carbons: The carbons of the 2,5-dimethylphenyl ring will appear in the aromatic region (δ 120-150 ppm).

-

Methyl Carbons: The two methyl carbons will resonate at higher field (δ 15-25 ppm).

-

Carbons of the 'Amino' Moiety: The signals for these carbons will be specific to the substituent.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound. Electron Impact (EI) and Electrospray Ionization (ESI) are common ionization methods. The fragmentation pattern observed in the mass spectrum can provide valuable structural information. For 2,5-dimethyl-benzenesulfonylamino derivatives, a characteristic fragmentation is the cleavage of the S-N bond.

X-ray Crystallography

For compounds that can be crystallized, single-crystal X-ray diffraction provides the most definitive three-dimensional structure.[1] It allows for the precise determination of bond lengths, bond angles, and the overall conformation of the molecule in the solid state. This technique is invaluable for confirming the connectivity of atoms and establishing the stereochemistry of chiral centers.

Data Presentation

The following tables summarize typical quantitative data obtained during the structure elucidation of a hypothetical 2,5-dimethyl-N-phenyl-benzenesulfonamide.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.75 | d | 1H | Ar-H |

| 7.40 - 7.20 | m | 6H | Ar-H |

| 7.10 | s | 1H | Ar-H |

| 6.85 | br s | 1H | N-H |

| 2.45 | s | 3H | Ar-CH₃ |

| 2.30 | s | 3H | Ar-CH₃ |

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 143.5 | Ar-C |

| 138.0 | Ar-C |

| 135.2 | Ar-C |

| 133.0 | Ar-C |

| 129.5 | Ar-CH |

| 128.8 | Ar-CH |

| 125.7 | Ar-CH |

| 122.1 | Ar-CH |

| 21.0 | Ar-CH₃ |

| 19.8 | Ar-CH₃ |

Table 3: Mass Spectrometry (ESI-MS) Data

| m/z (amu) | Interpretation |

| 278.1056 | [M+H]⁺ (Calculated for C₁₄H₁₆NO₂S⁺: 278.1053) |

| 155.0423 | [C₈H₉O₂S]⁺ |

| 124.0811 | [C₈H₁₀N]⁺ |

Experimental Protocols

General Synthesis of a 2,5-Dimethyl-N-aryl-benzenesulfonamide

This protocol describes a general method for the synthesis of N-aryl sulfonamides.[2]

Materials:

-

2,5-Dimethylbenzenesulfonyl chloride

-

Substituted aniline

-

Pyridine

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

Procedure:

-

In a round-bottom flask, dissolve the substituted aniline (1.0 eq) in DCM.

-

Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of 2,5-dimethylbenzenesulfonyl chloride (1.1 eq) in DCM to the cooled mixture with stirring.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 2,5-dimethyl-N-aryl-benzenesulfonamide.

NMR Sample Preparation and Data Acquisition

Procedure:

-

Accurately weigh approximately 5-10 mg of the purified compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; vortex or gently warm if necessary.

-

Insert the NMR tube into the spectrometer.

-

Acquire ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.[3] Dynamic NMR measurements can be carried out to study conformational changes.[3]

Mass Spectrometry Sample Preparation and Data Acquisition

Procedure:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

-

Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography system.

-

Acquire the mass spectrum in the desired ionization mode (e.g., ESI positive or negative).[4]

Single-Crystal X-ray Crystallography

Procedure:

-

Grow single crystals of the compound suitable for X-ray diffraction. Common techniques include slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.[1][5]

-

Mount a suitable crystal on the goniometer head of the diffractometer.

-

Collect the diffraction data at a controlled temperature (often 100 K).

-

Process the collected data to obtain the unit cell parameters and intensity data.

-

Solve the crystal structure using direct methods or Patterson methods.

-

Refine the structural model against the experimental data to obtain the final atomic coordinates and anisotropic displacement parameters.[5]

Visualizations

Caption: Workflow for Structure Elucidation.

Caption: Synthesis of a Sulfonamide Derivative.

Caption: Relationship between Data and Structure.

References

The Expanding Therapeutic Landscape of Substituted Benzoic Acids: A Technical Guide to Key Targets

For Immediate Release

This technical guide provides a comprehensive overview of the burgeoning therapeutic potential of substituted benzoic acids, a versatile class of compounds demonstrating significant activity against a range of key biological targets implicated in cancer, neurodegenerative diseases, inflammation, and more. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the mechanisms of action, quantitative data on inhibitor potency, and detailed experimental protocols for the evaluation of these promising molecules.

Executive Summary

Substituted benzoic acids represent a privileged scaffold in medicinal chemistry, offering a readily modifiable core structure that has led to the development of potent and selective inhibitors for various enzymes and protein-protein interactions. This guide delves into the specifics of their interactions with critical therapeutic targets, including the Slingshot (SSH) family of phosphatases, Aldo-Keto Reductase 1C3 (AKR1C3), Cyclooxygenase (COX) enzymes, Acetylcholinesterase (AChE), Carbonic Anhydrases (CAs), and the anti-apoptotic proteins Mcl-1 and Bfl-1. For each target, we explore the underlying signaling pathways, present quantitative data in structured tables, and provide detailed experimental methodologies to facilitate further research and development in this exciting field.

Therapeutic Target: Slingshot (SSH) Phosphatase

Slingshot (SSH) phosphatases are dual-specificity phosphatases that play a critical role in regulating actin dynamics by dephosphorylating and activating cofilin, a key protein in actin filament turnover.[1] Inhibition of SSH phosphatases presents a promising therapeutic strategy for diseases characterized by aberrant cell migration, such as cancer.[2][3]

Signaling Pathway

The SSH1-cofilin signaling pathway is a central regulator of actin cytoskeleton dynamics. Upstream signals, such as those from Rho GTPases, can lead to the phosphorylation and inactivation of cofilin by LIM kinase (LIMK). SSH1 reverses this phosphorylation, thereby activating cofilin and promoting actin depolymerization. This dynamic interplay is crucial for processes like cell migration and cytokinesis.[4][5]

Quantitative Data: Inhibition of Slingshot Phosphatase

Substituted benzoic acids with a rhodanine scaffold have been identified as competitive inhibitors of SSH1.[3]

| Compound ID | Structure | Target | Kᵢ (µM) |

| D3 | (Z)-4-((4-((4-oxo-2-thioxo-3-(o-tolyl)thiazolidin-5-ylidene)methyl)phenoxy)methyl)benzoic acid | SSH1 | ~4[3] |

Therapeutic Target: Aldo-Keto Reductase 1C3 (AKR1C3)

AKR1C3, also known as type 5 17β-hydroxysteroid dehydrogenase, is a key enzyme in the biosynthesis of potent androgens like testosterone and dihydrotestosterone.[6] Its upregulation is implicated in the progression of castrate-resistant prostate cancer (CRPC), making it a critical therapeutic target.[6][7]

Mechanism of Action in Prostate Cancer

In CRPC, AKR1C3 facilitates intratumoral androgen synthesis, which can continue to drive cancer cell proliferation despite androgen deprivation therapy. Additionally, AKR1C3 can physically interact with and stabilize the androgen receptor splice variant 7 (AR-V7), a key driver of resistance to antiandrogen therapies.[7] By inhibiting AKR1C3, substituted benzoic acids can reduce androgen levels and destabilize AR-V7, thereby resensitizing cancer cells to treatment.[7]

Quantitative Data: Inhibition of AKR1C3

N-phenylanthranilic acid derivatives have been shown to be potent and selective inhibitors of AKR1C3.[8][9]

| Compound | A-Ring Substitution | B-Ring Substitution | AKR1C3 IC₅₀ (nM) | Selectivity (vs. AKR1C2) |

| Flufenamic acid | o-CO₂H | 3'-CF₃ | 50[8] | 7-fold[8] |

| Compound 5 | m-CO₂H | p-NO₂ | 36[8] | - |

| Compound 6 | m-CO₂H | p-Ac | - | 360-fold[8] |

| Compound 7 | m-CO₂H | p-CF₃ | - | 250-fold[8] |

Therapeutic Target: Cyclooxygenase (COX) Enzymes

Cyclooxygenase (COX) enzymes are central to the inflammatory process, catalyzing the conversion of arachidonic acid to prostaglandins.[2][10] There are two main isoforms, COX-1 (constitutively expressed) and COX-2 (inducible during inflammation). Salicylates, a class of substituted benzoic acids, are well-known COX inhibitors.[2]

Arachidonic Acid Cascade and COX Inhibition

COX inhibitors block the active site of COX enzymes, preventing the synthesis of prostaglandins and thereby reducing inflammation, pain, and fever. Non-selective NSAIDs inhibit both COX-1 and COX-2, while COX-2 selective inhibitors offer a more targeted anti-inflammatory effect with a reduced risk of gastrointestinal side effects associated with COX-1 inhibition.[2][11]

Quantitative Data: Inhibition of COX Enzymes

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Notes |

| Aspirin | ~1.67 - 4.45[12] | ~5.34 - 15.9[12] | Irreversible inhibitor |

| Sodium Salicylate | >100[13] | 5[13] | Weak direct inhibitor, suppresses COX-2 expression[14] |

| Salsalate | Data not available | Data not available | Prodrug of salicylic acid[14] |

| Diflunisal | ~1 - 10[14] | ~1 - 20[14] | Non-selective inhibitor |

Therapeutic Target: Mcl-1 and Bfl-1 (Anti-Apoptotic Proteins)

Myeloid cell leukemia 1 (Mcl-1) and B-cell lymphoma 2-related protein A1 (Bfl-1) are anti-apoptotic proteins of the Bcl-2 family.[1][2] Their overexpression is a common mechanism for cancer cells to evade apoptosis, making them attractive targets for anticancer drug development.[2]

Intrinsic Apoptosis Pathway

The intrinsic apoptosis pathway is controlled by a balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Mcl-1, Bfl-1) proteins.[10][11] Anti-apoptotic proteins sequester pro-apoptotic BH3-only proteins, preventing the activation of Bax and Bak, which are responsible for mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c.[15] Inhibitors of Mcl-1 and Bfl-1 disrupt this sequestration, freeing pro-apoptotic proteins to induce apoptosis.

Quantitative Data: Dual Inhibition of Mcl-1 and Bfl-1

2,5-substituted benzoic acids have been developed as dual inhibitors of Mcl-1 and Bfl-1.[2]

| Compound ID | Mcl-1 Kᵢ (nM) | Bfl-1 Kᵢ (nM) | Selectivity over Bcl-2/Bcl-xL |

| 24 | 100[2] | 100[2] | >250-fold[2] |

| 23 | 73[16] | 84[16] | >15-fold[16] |

Other Notable Therapeutic Targets

Substituted benzoic acids have also shown inhibitory activity against several other enzymes relevant to human health.

Acetylcholinesterase (AChE) and Carbonic Anhydrases (CAs)

Novel benzoic acid derivatives have been designed as multi-target inhibitors of AChE and CAs, with potential applications in the treatment of Alzheimer's disease.[17]

| Compound ID | Target | Kᵢ (nM) |

| 6c | hCA I | 33.00 ± 0.29[17] |

| 6e | hCA II | 18.78 ± 0.09[17] |

| 6f | AChE | 13.62 ± 0.21[17] |

Experimental Protocols

General Workflow for In Vitro Enzyme Inhibition Assay

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of AChE by quantifying the formation of a yellow product, 5-Thio-2-nitrobenzoic acid (TNB), which is detected at 412 nm.[18]

-

Reagents:

-

AChE enzyme

-

Acetylthiocholine iodide (ATCI) as substrate

-

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)

-

Phosphate Buffer (0.1 M, pH 8.0)

-

Test compounds and positive control (e.g., Donepezil) dissolved in DMSO

-

-

Procedure (96-well plate):

-

Add 10 µL of AChE working solution to each well (except blank).

-

Add 10 µL of inhibitor dilution or vehicle.

-

Pre-incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding a mixture of ATCI and DTNB.

-

Measure the absorbance at 412 nm in kinetic mode.

-

Calculate the rate of reaction (ΔAbs/min) to determine percent inhibition and IC₅₀ values.[18]

-

Carbonic Anhydrase (CA) Inhibition Assay

This assay is based on the CA-catalyzed hydrolysis of p-nitrophenyl acetate (p-NPA) to the yellow-colored p-nitrophenol (p-NP), measured at 400-405 nm.[15]

-

Reagents:

-

CA enzyme (e.g., human or bovine erythrocyte CA)

-

p-Nitrophenyl acetate (p-NPA) as substrate

-

Tris-HCl buffer (50 mM, pH 7.5)

-

Test compounds and positive control (e.g., Acetazolamide) dissolved in DMSO

-

-

Procedure (96-well plate):

-

Add 158 µL of Assay Buffer to appropriate wells.

-

Add 2 µL of inhibitor working solution or DMSO.

-

Add 20 µL of CA Working Solution to all wells except the blank.

-

Pre-incubate for 10-15 minutes at room temperature.

-

Initiate the reaction by adding 20 µL of the Substrate Solution.

-

Measure absorbance at 400-405 nm in kinetic mode.

-

Calculate the rate of reaction to determine percent inhibition and IC₅₀ values.[15]

-

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability. It measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[19]

-

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

-

Procedure (96-well plate):

-

Seed cells in a 96-well plate and incubate for 24 hours.

-

Treat cells with serial dilutions of the test compound and incubate for a desired period (e.g., 24-72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Aspirate the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm.

-

Calculate the percentage of cell viability relative to untreated controls to determine the IC₅₀ value.[19][20]

-

Synthesis of Substituted Benzoic Acid Derivatives

General Synthesis of N-Phenylanthranilic Acids

N-phenylanthranilic acids can be synthesized via the Ullmann-Goldberg reaction, where an o-chlorobenzoic acid is coupled with a substituted aniline in the presence of a copper catalyst.[18][21] The use of ultrasound irradiation has been shown to significantly accelerate this reaction.[18]

Synthesis of Rhodanine-Scaffold Benzoic Acids

Rhodanine-containing benzoic acids can be synthesized through various methods, often involving the reaction of an amine with carbon disulfide and an α-haloacetic acid derivative, followed by Knoevenagel condensation with an appropriate aldehyde-substituted benzoic acid.[22][23]

Conclusion

Substituted benzoic acids continue to be a rich source of novel therapeutic agents. Their chemical tractability and the ability to modulate their activity against a wide range of biological targets underscore their importance in modern drug discovery. This technical guide provides a foundational understanding of the key targets and methodologies associated with this versatile class of compounds, with the aim of fostering further innovation and development in the field.

References

- 1. Discovery and Characterization of 2,5-Substituted Benzoic Acid Dual Inhibitors of the Anti-apoptotic Mcl-1 and Bfl-1 Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery and Characterization of 2,5-Substituted Benzoic Acid Dual Inhibitors of the Anti-Apoptotic Mcl-1 and Bfl-1 Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The role of actin cytoskeleton CFL1 and ADF/cofilin superfamily in inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Interplay between components of a novel LIM kinase–slingshot phosphatase complex regulates cofilin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hydroxybenzoic Acids as Acetylcholinesterase Inhibitors: Calorimetric and Docking Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. asianpubs.org [asianpubs.org]

- 9. Control of actin reorganization by Slingshot, a family of phosphatases that dephosphorylate ADF/cofilin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mitochondrial signaling in cell death via the Bcl-2 family - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inhibiting Acetylcholinesterase to Activate Pleiotropic Prodrugs with Therapeutic Interest in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. The Importance of Rhodanine Scaffold in Medicinal Chemistry: A Comprehensive Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

- 19. asianpubs.org [asianpubs.org]

- 20. aacrjournals.org [aacrjournals.org]

- 21. tandfonline.com [tandfonline.com]

- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 23. eurekaselect.com [eurekaselect.com]

Aromatic Sulfonamides: A Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The sulfonamide functional group, -S(=O)₂NR₂-, embedded within an aromatic framework, represents a privileged scaffold in medicinal chemistry. Its remarkable versatility has led to the development of a wide array of therapeutic agents with diverse pharmacological activities. This technical guide provides a comprehensive literature review of aromatic sulfonamides, focusing on their synthesis, biological evaluation, and mechanisms of action across key therapeutic areas. Quantitative data are summarized in structured tables for comparative analysis, and detailed experimental protocols for seminal studies are provided. Furthermore, key signaling pathways and experimental workflows are visualized using Graphviz to facilitate a deeper understanding of the complex relationships.

Therapeutic Applications of Aromatic Sulfonamides

Aromatic sulfonamides have demonstrated significant therapeutic potential in a multitude of disease areas, ranging from infectious diseases to cancer and inflammatory conditions.[1] Their ability to act as bioisosteres of carboxylic acids, phenols, and amides allows them to interact with a wide range of biological targets.[2]

Antibacterial Agents

The history of aromatic sulfonamides is intrinsically linked to the dawn of the antibiotic era.[3] Sulfonamide antibiotics function as competitive inhibitors of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway.[4][5] This inhibition disrupts the production of tetrahydrofolate, a vital cofactor for DNA and RNA synthesis, ultimately leading to bacteriostasis.[] The general structure of antibacterial sulfonamides features a free aromatic amino group, which is essential for their activity.[4][7]

Carbonic Anhydrase Inhibitors

Aromatic sulfonamides are potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide.[8] This inhibitory activity is the basis for their use as diuretics, anti-glaucoma agents, and in the management of epilepsy and high-altitude sickness.[3][9] The sulfonamide group coordinates to the zinc ion in the active site of the enzyme, mimicking the transition state of the catalytic reaction. Structure-activity relationship (SAR) studies have been instrumental in developing isoenzyme-selective inhibitors.[8][10]

Anticancer Agents

The role of aromatic sulfonamides in oncology is multifaceted. They can target various pathways involved in tumor growth and progression. For instance, certain sulfonamides act as potent inhibitors of carbonic anhydrase IX and XII, which are overexpressed in many hypoxic tumors and contribute to the acidic tumor microenvironment.[9] Others have been designed as aromatase inhibitors for the treatment of hormone-dependent breast cancer.[11] Additionally, some sulfonamide derivatives have shown antiproliferative activity by targeting pathways like the eukaryotic elongation factor 2 kinase (eEF2K).[12]

Anti-inflammatory Agents

Selective cyclooxygenase-2 (COX-2) inhibitors, such as celecoxib, are a well-known class of anti-inflammatory drugs that feature an aromatic sulfonamide moiety.[7] These agents selectively block the production of prostaglandins that mediate inflammation and pain, while sparing the COX-1 isoform responsible for gastrointestinal cytoprotection.

Other Therapeutic Areas

The therapeutic landscape of aromatic sulfonamides extends to antiviral (including anti-HIV), antidiabetic, and neurological applications.[1] For example, some sulfonamides act as serotonin receptor antagonists, finding use as antidepressants.[7]

Quantitative Biological Data

The following tables summarize key quantitative data for representative aromatic sulfonamides across different therapeutic classes, providing a basis for comparison of their biological activities.

Table 1: Inhibitory Activity of Aromatic Sulfonamides against Carbonic Anhydrase Isoforms

| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Reference |

| Acetazolamide (Standard) | - | - | - | - | [9] |

| Compound A | 0.75 | 0.09 | 27.8 | 9.43 | [9] |

| Compound B | 1972 | 56 | 2099 | 509 | [9] |

Table 2: Antioxidant and Aromatase Inhibitory Activity of Selected Sulfonamides

| Compound | DPPH Assay (IC₅₀, µg/mL) | Aromatase Inhibition (IC₅₀, µM) | Reference |

| Ascorbic Acid (Standard) | 64.7 | - | [9] |

| Compound 13 | 54.8 | - | [9] |

| Indole Aryl Sulfonamide 1 | - | Sub-micromolar | [11] |

| Indole Aryl Sulfonamide 2 | - | Sub-micromolar | [11] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are representative experimental protocols for the synthesis and biological evaluation of aromatic sulfonamides.

General Procedure for the Synthesis of Aromatic Sulfonamides

A common method for the synthesis of aromatic sulfonamides involves the reaction of an aromatic sulfonyl chloride with a primary or secondary amine in the presence of a base.[13]

Mechanochemical Synthesis:

In a 5 mL stainless steel grinding vessel containing three 5 mm stainless steel balls, an appropriate aromatic carboxylic acid (1.0 mmol, 1.0 equiv.), DABSO (264 mg, 1.1 mmol, 1.1 equiv.), and cucurbit[14]uril (50 mg, 0.05 mmol, 0.05 equiv.) are added. The corresponding amine is then added, and the mixture is milled in a Retsch MM400 mill.[15]

One-Pot Synthesis from Carboxylic Acids:

Aryl and heteroaryl carboxylic acids can be converted to the corresponding sulfonamides in a one-pot reaction. This involves the conversion of the carboxylic acid to a sulfonyl chloride using copper ligand-to-metal charge transfer (LMCT) photochemistry, followed by in-situ amination.[14][16]

Purification:

The synthesized compounds are typically purified by flash column chromatography on silica gel. The purity and structure of the final products are confirmed by techniques such as thin-layer chromatography, NMR (¹H, ¹³C, ¹⁹F), and mass spectrometry.[15]

In Vitro Biological Evaluation

Carbonic Anhydrase Inhibition Assay:

The inhibitory activity of sulfonamides against various human carbonic anhydrase (hCA) isoforms can be determined using a stopped-flow CO₂ hydrase assay. The assay measures the enzyme-catalyzed hydration of CO₂. The inhibition constant (Kᵢ) is then calculated from the concentration-dependent inhibition data.[9]

Aromatase Inhibition Assay:

The inhibitory effect on the aromatase enzyme can be evaluated using a fluorogenic assay. A fluorogenic aromatase substrate is converted into a highly fluorescent metabolite, and the inhibition of this conversion by the test compounds is measured to determine the IC₅₀ value.[11]

Antiproliferative Activity (MTT Assay):

The cytotoxic effects of the compounds on cancer cell lines can be assessed using the MTT assay. Cells are treated with the compounds for a specified period, and the viability is determined by measuring the conversion of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to formazan by mitochondrial dehydrogenases.[12]

Signaling Pathways and Workflows

Visualizing complex biological and chemical processes is essential for a clear understanding of the underlying mechanisms.

Caption: Mechanism of action of antibacterial sulfonamides.

References

- 1. ajchem-b.com [ajchem-b.com]

- 2. benthamscience.com [benthamscience.com]

- 3. researchgate.net [researchgate.net]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. openaccesspub.org [openaccesspub.org]

- 8. A quantitative structure-activity relationship study on some aromatic/heterocyclic sulfonamides and their charged derivatives acting as carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, and In Vitro Evaluation of Aromatic Sulfonamides as Human Carbonic Anhydrase I, II, IX, and XII Inhibitors and Their Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and Biological Evaluation of β-Phenylalanine Derivatives Containing Sulphonamide and Azole Moieties as Antiproliferative Candidates in Lung Cancer Models | MDPI [mdpi.com]

- 13. jsynthchem.com [jsynthchem.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. rsc.org [rsc.org]

- 16. pubs.acs.org [pubs.acs.org]

Methodological & Application

Synthesis of 4-(2,5-Dimethyl-benzenesulfonylamino)-benzoic acid: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the laboratory synthesis of 4-(2,5-Dimethyl-benzenesulfonylamino)-benzoic acid, a sulfonamide derivative of potential interest in medicinal chemistry and drug development. The synthesis involves the coupling of 4-aminobenzoic acid with 2,5-dimethylbenzenesulfonyl chloride in the presence of a base. This application note includes detailed methodologies for the synthesis, purification, and characterization of the target compound, along with a summary of material properties in a structured table and a visual workflow diagram to ensure clarity and reproducibility.

Introduction

Sulfonamides are a significant class of compounds in medicinal chemistry, known for a wide range of biological activities. The target molecule, this compound, incorporates a benzoic acid moiety, which can be crucial for modulating pharmacokinetic properties and target interactions, and a dimethyl-substituted benzenesulfonyl group, which can influence lipophilicity and binding orientation. The synthesis protocol detailed herein follows a standard and reliable method for the formation of sulfonamide bonds.

Data Presentation

Table 1: Physicochemical Properties of Starting Materials and Product

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |

| 4-Aminobenzoic Acid | C₇H₇NO₂ | 137.14 | White to off-white crystalline powder | 187-189 |

| 2,5-Dimethylbenzenesulfonyl Chloride | C₈H₉ClO₂S | 204.67 | White to off-white solid | 39-42 |

| This compound | C₁₅H₁₅NO₄S | 305.35 | White to off-white solid | Not explicitly reported |

Experimental Protocols

Synthesis of this compound